(5-Sulfamoylpyridin-3-yl)boronic acid

Overview

Description

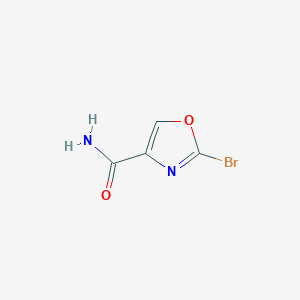

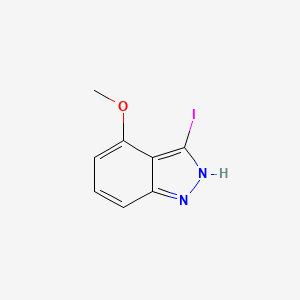

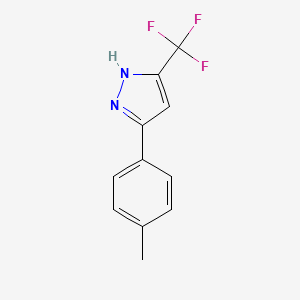

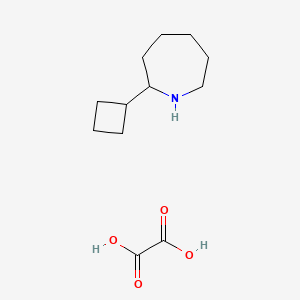

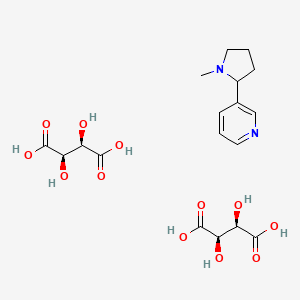

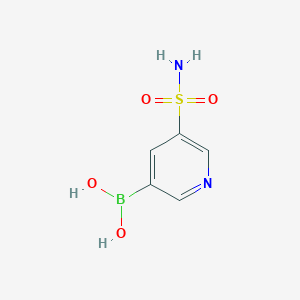

(5-Sulfamoylpyridin-3-yl)boronic acid, also known as SPBA, is a boronic acid derivative that belongs to the sulfonamide family of organic compounds. It has a molecular formula of C5H7BN2O4S and a molecular weight of 202.00 g/mol .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the use of organotin and halogen exchange followed by BH3 borylation and hydrolysis . Another common method is the Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a sulfamoyl group .Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form five-membered boronate esters with diols, which leads to their utility in various sensing applications . They are also used in the Suzuki-Miyaura coupling reaction to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.00 g/mol . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Isolation

(5-Sulfamoylpyridin-3-yl)boronic acid and its derivatives play a crucial role in the synthesis and isolation of novel halopyridinylboronic acids and esters. These compounds are valuable for producing new pyridines libraries, which are significant in various chemical synthesis processes. The synthesis involves regioselective halogen-metal exchange and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines (Bouillon et al., 2003).

Catalysis

Boronic acids, including this compound, have been identified as effective catalysts in various organic reactions. These reactions exploit the ability of boronic acids to form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation. This catalysis is crucial in forming amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019).

Stability Analysis

Research on boron-dipyrromethene (BODIPY) dyes, closely related to boronic acid derivatives, has focused on their stability, particularly under acidic conditions. This stability is vital for their application in bioanalytical and bioimaging technologies (Wang et al., 2018).

Nanomaterials and Microwave-Assisted Synthesis

Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid derivatives, have shown efficiency in synthesizing biologically active compounds under microwave irradiation conditions. This method offers advantages like good yield, simplicity, safety, and short reaction time, and it's significant in pharmaceutical research (Murugesan et al., 2017).

Dendritic Nanostructures

This compound is involved in the construction of boron-based macrocycles and dendrimers. This is significant in the development of new materials with potential applications in nanotechnology and materials science (Christinat et al., 2007).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the boronic acid compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (5-Sulfamoylpyridin-3-yl)boronic acid are likely related to the SM cross-coupling reactions . These reactions are crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in SM cross-coupling reactions . By facilitating the formation of carbon–carbon bonds, this compound can influence the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name |

(5-sulfamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQGNKIHPKDYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)S(=O)(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725465 | |

| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951233-61-7 | |

| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.